N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSHHFZNFRFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: H₂O₂ in acidic medium or KMnO₄ in neutral or basic medium.
Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to bind to the active site of AChE, blocking its activity and increasing acetylcholine levels.
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
The compound shares structural similarities with dopamine receptor ligands that incorporate a 4-arylpiperazine group. Key comparisons include:
a) Substituent Effects on the Piperazine Ring
- 4-Phenylpiperazine Derivatives: Biswas et al. (2008) synthesized hybrid compounds with a 4-phenylpiperazine ethyl group linked to a tetrahydronaphthalenol core. Modifications to the aryl group (e.g., 2,3-dichlorophenyl or methoxyphenyl) significantly enhanced D3 receptor affinity (Ki = 0.5 nM for dichlorophenyl vs. 150 nM for D2, yielding a 300-fold selectivity) .
4-(3-Methoxyphenyl)piperazine Derivatives :
describes compounds with 3-methoxyphenyl or 4-nitrophenyl piperazine substituents. These groups introduce electron-donating or withdrawing effects, altering receptor interactions. For example, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3g) was synthesized but lacked reported receptor data .
b) Benzamide vs. Alternative Cores
- Benzamide vs. Tetrahydronaphthalenol: Biswas et al. (2008) demonstrated that replacing a benzamide with a tetrahydronaphthalenol moiety increased D3 affinity, suggesting the core structure’s rigidity and hydrogen-bonding capacity are critical .
- Benzamide vs. Benzimidazole :
highlights a benzamide-pyridinylbenzimidazole hybrid with a methylpiperazine group, emphasizing the role of aromatic stacking in receptor binding. However, biological data are unavailable .
c) Linker Length and Flexibility
- Ethyl vs. Propyl Linkers: The target compound’s ethyl linker contrasts with propyl-linked analogues (e.g., 3g, 3h in ).
Receptor Selectivity and Binding Affinity
- D3 vs. D2 Selectivity: Luedtke et al. (2000) reported that azabicyclononane benzamides with piperazine groups exhibit D2-like receptor selectivity . In contrast, Biswas et al. (2008) achieved D3-preferring agonists via aryl substituent optimization, highlighting the delicate balance between substituent chemistry and selectivity .
Data Table: Key Structural and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
